ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate
Overview
Description
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a thiazole moiety and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(1,3-thiazol-2-ylcarbonyl)cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar in structure but lacks the thiazole moiety.
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: Contains a thiazole ring but has different substituents.
Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Another thiazole derivative with distinct biological activities.
Uniqueness
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a thiazole moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO3S |
---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14(17)11-5-4-10(8-9(11)2)12(16)13-15-6-7-19-13/h6-7,9-11H,3-5,8H2,1-2H3 |
InChI Key |
LHYOLBMJFVREIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)C(=O)C2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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